2-Methylbenzaldehyde-1-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

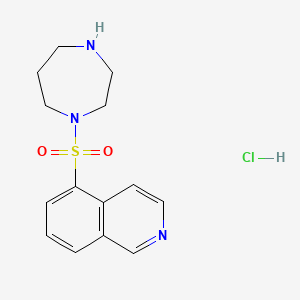

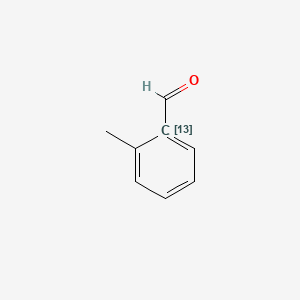

2-Methylbenzaldehyde-1-13C is an organic compound with the formula CH3C6H4CHO . It is a colorless liquid and is one of the main benzaldehyde components of automobile exhaust . It is an endogenous metabolite .

Synthesis Analysis

2-Methylbenzaldehyde-1-13C is the 13C labeled 2-Methylbenzaldehyde . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . High-resolution 13C metabolic flux analysis is a predominant technique used for determining intracellular fluxes .Molecular Structure Analysis

The molecular weight of 2-Methylbenzaldehyde-1-13C is 121.00 . The molecular formula is C713CH8O . The structure of the compound can be represented as O=[13CH]C1=C(C=CC=C1)C .Chemical Reactions Analysis

2-Methylbenzaldehyde undergoes BF3-induced Rothemund condensation with pyrrole to give atropoisomers of tetrakis(o-tolyl)porphyrin . It also participates in Aldol condensation reactions, which are an essential class of reactions for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

2-Methylbenzaldehyde-1-13C is a colorless liquid . It is stable under normal temperatures and pressures . It is combustible and its vapors are heavier than air and may spread along floors .Mechanism of Action

Safety and Hazards

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, 2-Methylbenzaldehyde-1-13C could be further explored in drug development and metabolic studies .

properties

IUPAC Name |

6-methyl(113C)cyclohexa-1,3,5-triene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFQKIATRPGRBS-VJJZLTLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=[13C]1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzaldehyde-1-13C | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.